![molecular formula C12H16ClFO3 B14372003 1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene CAS No. 90903-94-9](/img/structure/B14372003.png)
1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with chlorine, fluorine, and a 2,3-dimethoxypropoxy group
Méthodes De Préparation
The synthesis of 1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a chlorine and fluorine substituent.
Etherification: The benzene derivative undergoes an etherification reaction with 2,3-dimethoxypropyl alcohol in the presence of a strong acid catalyst to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common reagents used in these reactions include strong nucleophiles (e.g., sodium methoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical lead compound.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The pathways involved in its action depend on the specific context of its use, such as its role in chemical synthesis or its biological activity.
Comparaison Avec Des Composés Similaires
1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-2-bromobenzene: Similar in structure but with a bromine substituent instead of a fluorine atom.
1-Chloro-2-fluorobenzene: Lacks the 2,3-dimethoxypropoxy group, making it less complex.
1-Chloro-3-fluorobenzene: The position of the fluorine atom is different, affecting its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
90903-94-9 |
|---|---|
Formule moléculaire |
C12H16ClFO3 |
Poids moléculaire |
262.70 g/mol |
Nom IUPAC |
1-chloro-2-(2,3-dimethoxypropoxymethyl)-3-fluorobenzene |
InChI |
InChI=1S/C12H16ClFO3/c1-15-6-9(16-2)7-17-8-10-11(13)4-3-5-12(10)14/h3-5,9H,6-8H2,1-2H3 |
Clé InChI |
MMSOSUHYBQFESG-UHFFFAOYSA-N |
SMILES canonique |
COCC(COCC1=C(C=CC=C1Cl)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


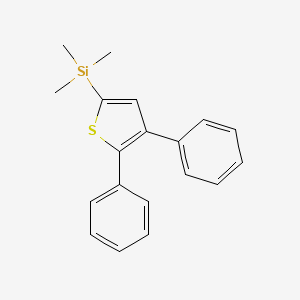
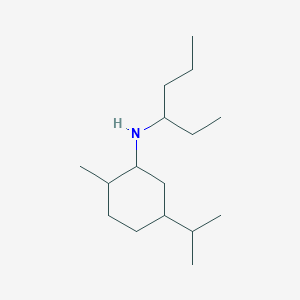
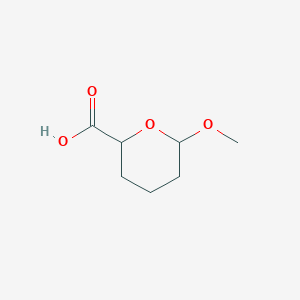
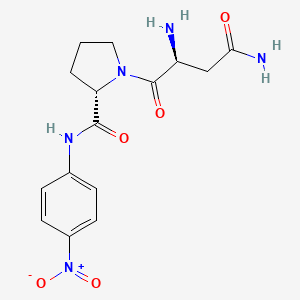
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)



![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)
![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
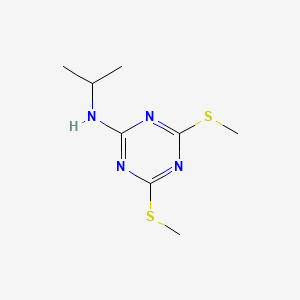
![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)
